L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide
Description
L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide (sequence: Gln-Pro-Gln-Gly-Leu-Ala-Lys-NH₂) is a synthetic heptapeptide with a molecular weight of approximately 756.85 g/mol (calculated). Proline (Pro) and glycine (Gly) residues may contribute to conformational flexibility or stability .
Properties
CAS No. |
605671-51-0 |
|---|---|
Molecular Formula |
C32H57N11O9 |
Molecular Weight |
739.9 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C32H57N11O9/c1-17(2)15-22(30(50)39-18(3)28(48)41-20(27(37)47)7-4-5-13-33)40-26(46)16-38-29(49)21(10-12-25(36)45)42-31(51)23-8-6-14-43(23)32(52)19(34)9-11-24(35)44/h17-23H,4-16,33-34H2,1-3H3,(H2,35,44)(H2,36,45)(H2,37,47)(H,38,49)(H,39,50)(H,40,46)(H,41,48)(H,42,51)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
ZUKCHHOKBCFPPP-LLINQDLYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications, particularly at amino acid residues like methionine or cysteine.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid side chains can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic/basic hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted side chains.
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved may include:
Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition/Activation: Peptides can act as inhibitors or activators of enzymes, affecting metabolic pathways.
Protein-Protein Interactions: Peptides can modulate interactions between proteins, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparisons
Table 1: Structural Features of Selected Peptides
Key Observations :
- The target compound is smaller (7 residues) compared to Rusalatide Acetate (20+ residues) and lacks disulfide bonds or salt formulations, which are critical for the stability and solubility of larger peptides .
- Proline-rich sequences (e.g., Pro-Ala-Gly ) share conformational flexibility with the target compound but lack functional residues like lysine or glutamine.
Functional and Therapeutic Comparisons
Key Observations :
Pharmacokinetic and Stability Considerations
- Enzymatic Degradation: The absence of non-natural residues (e.g., cyclopropyl-alanine ) or D-amino acids makes the target compound susceptible to proteolysis compared to modified analogs.
- Solubility : Neutral residues (Gln, Gly) may enhance water solubility, but the lack of salt formulations (cf. Rusalatide ) could reduce bioavailability.
- Conformational Flexibility : Proline and glycine residues may enable helical or turn structures, similar to larger peptides like those in , but without the added complexity of multiple proline repeats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
